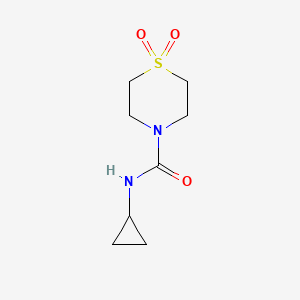![molecular formula C10H14ClN5 B6647413 N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CDPPB and belongs to the pyrazole family of compounds. CDPPB has been shown to have several biochemical and physiological effects, making it a promising compound for various applications.
作用機序
CDPPB acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor. This leads to an increase in the production of intracellular messengers such as cyclic adenosine monophosphate (cAMP) and calcium ions, which ultimately leads to the activation of various signaling pathways.
Biochemical and Physiological Effects
CDPPB has been shown to have several biochemical and physiological effects, including the enhancement of synaptic plasticity, improvement of cognitive function, and reduction of anxiety-like behaviors in animal models. CDPPB has also been shown to have neuroprotective effects and may have potential applications in the treatment of various neurological disorders.
実験室実験の利点と制限
CDPPB has several advantages for use in lab experiments, including its high potency, selectivity, and stability. However, CDPPB also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research of CDPPB, including the development of more potent and selective compounds, the exploration of its potential applications in drug discovery and development, and the investigation of its potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CDPPB.
合成法
CDPPB can be synthesized using various methods, with the most common being the reaction of 5-chloro-1,3-dimethyl-4-nitroso-pyrazole with 1-methyl-4-(methylamino)-pyrazole in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain the final CDPPB compound.
科学的研究の応用
CDPPB has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CDPPB has been shown to enhance the activity of metabotropic glutamate receptor subtype 5 (mGluR5), which has implications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. CDPPB has also been shown to have potential applications in the field of pharmacology, specifically in drug discovery and development.
特性
IUPAC Name |
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5/c1-7-9(10(11)16(3)14-7)5-12-8-4-13-15(2)6-8/h4,6,12H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWAHVBSQGHEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CNC2=CN(N=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6647353.png)
![3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid](/img/structure/B6647355.png)
![4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline](/img/structure/B6647367.png)
![6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)
![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)


![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)